1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-Methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its complex structure includes a methoxybenzyl group, an oxadiazole ring, and a pyrrolidine carboxamide moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- Starting with a suitable precursor such as a hydrazide, the oxadiazole ring can be formed through cyclization reactions involving reagents like acetic anhydride or phosphorus oxychloride under controlled temperatures.
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Synthesis of the Pyrrolidine Carboxamide:
- The pyrrolidine ring is often synthesized via a condensation reaction between a ketone and an amine, followed by cyclization. The carboxamide group is introduced through amidation reactions using reagents like carbodiimides.
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Coupling Reactions:
- The final compound is assembled by coupling the methoxybenzyl group with the oxadiazole and pyrrolidine intermediates. This step may involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
- Oxidation of the methoxy group yields a hydroxyl or carboxyl derivative.
- Reduction of the carbonyl group yields an alcohol derivative.
- Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Lacks the oxadiazole ring, potentially altering its biological activity.
N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide: Lacks the methoxybenzyl group, which may affect its chemical reactivity and pharmacological properties.
Uniqueness: 1-(4-Methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the methoxybenzyl and oxadiazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-15-23-21(30-25-15)22(10-4-3-5-11-22)24-20(28)17-12-19(27)26(14-17)13-16-6-8-18(29-2)9-7-16/h6-9,17H,3-5,10-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRVMMJSQAOEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3CC(=O)N(C3)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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